molecular formula C9H11NO2 B1347282 p-Tolylamino-acetic acid CAS No. 21911-69-3

p-Tolylamino-acetic acid

Cat. No.: B1347282
CAS No.: 21911-69-3
M. Wt: 165.19 g/mol
InChI Key: CTFOHWIEFNJZHC-UHFFFAOYSA-N
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Description

p-Tolylamino-acetic acid: is an organic compound with the molecular formula C₉H₁₁NO₂ N-(4-methylphenyl)glycine . This compound is characterized by the presence of a tolyl group attached to an amino-acetic acid moiety. It is a derivative of glycine, where one of the hydrogen atoms of the amino group is replaced by a p-tolyl group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From p-Toluidine and Ethyl Bromoacetate:

Industrial Production Methods:

  • The industrial production of p-Tolylamino-acetic acid typically involves the same synthetic route as described above, but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Tolylamino-acetic acid can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form derivatives with reduced functional groups.

    Substitution: It can undergo substitution reactions, particularly at the amino group, where different substituents can replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

  • The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution can yield various substituted derivatives.

Scientific Research Applications

Chemistry:

  • p-Tolylamino-acetic acid is used as an intermediate in the synthesis of various organic compounds.

Biology:

  • It is studied for its potential biological activities, including its role as a building block for biologically active molecules.

Medicine:

  • Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    N-Phenylglycine: Similar structure but with a phenyl group instead of a tolyl group.

    N-Methylglycine: Similar structure but with a methyl group instead of a tolyl group.

Uniqueness:

  • The presence of the p-tolyl group in p-Tolylamino-acetic acid imparts unique chemical and physical properties, making it distinct from other glycine derivatives. This uniqueness can influence its reactivity and potential applications in various fields.

Properties

IUPAC Name

2-(4-methylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFOHWIEFNJZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944507
Record name N-(4-Methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21911-69-3
Record name 21911-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of crude p-tolylamino-acetic acid tert-butyl ester (200 mmol) in DCM (600 mL) was cooled to 0° C. and treated with TFA (150 mL). The reaction mixture was allowed to reach RT and stirred for 4 d. Water (200 mL) was added, the layers were separated and the aqueous layer was extracted with DCM (4×200 mL). The aqueous layer was adjusted to pH 8 by addition of saturated NaHCO3 solution and extracted with ethyl acetate (4×200 mL). The combined organic layers were dried with Na2SO4 and the solvents were removed in vacuo to give the crude acid (18 g) which was used in the next step without further purification.
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150 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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